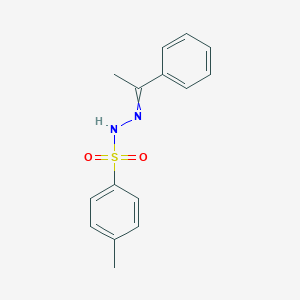

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide

Descripción general

Descripción

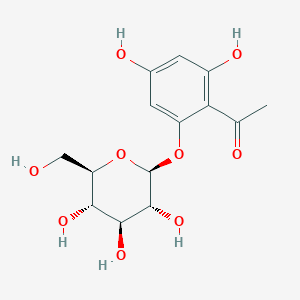

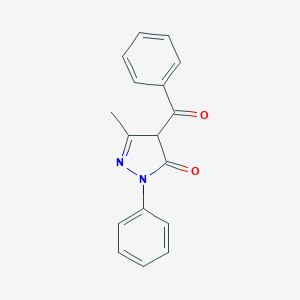

“4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide” is a chemical compound with the molecular formula C15H16N2O2S and a molecular weight of 288.4 g/mol1. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide”. However, Sigma-Aldrich provides this product to early discovery researchers2.Molecular Structure Analysis

The molecular structure of “4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide” is based on its molecular formula C15H16N2O2S1. For a more detailed analysis, a 3D structure model or a crystallographic study would be needed.

Chemical Reactions Analysis

Specific chemical reactions involving “4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide” are not available in the sources I found. Further research in scientific literature or specialized databases may provide more information.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide” are not fully detailed in the sources I found. For a comprehensive analysis, data on properties such as solubility, melting point, boiling point, and spectral data (NMR, IR, MS) would be needed.Aplicaciones Científicas De Investigación

Antibacterial and Anti-enzymatic Agents

Research has demonstrated the potential of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides derivatives as potent antibacterial agents. These compounds were synthesized and tested against various bacterial strains, showing significant antibacterial activity. Moreover, they exhibited moderate to weak enzyme inhibitory properties, suggesting their utility in addressing bacterial infections and possibly inhibiting certain enzyme functions (Abbasi et al., 2015).

Photodynamic Therapy for Cancer

A novel zinc phthalocyanine derivative substituted with benzenesulfonamide groups was synthesized, exhibiting high singlet oxygen quantum yield. This property is crucial for photodynamic therapy applications, a treatment method for cancer. The compound's photophysical and photochemical properties suggest it could serve as an effective Type II photosensitizer in cancer treatment, highlighting the versatility of benzenesulfonamide derivatives in medical research (Pişkin et al., 2020).

Urease Inhibition

Another study focused on Schiff base derivatives of (E)-4-(benzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide and their urease inhibitory activity. The findings suggest these derivatives possess moderate to strong inhibitory effects on urease, an enzyme involved in various biological processes including ammonia production. This research could lead to new treatments for diseases associated with urease activity (Hamad et al., 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of benzenesulfonamide derivatives have also been widely explored. For instance, the synthesis of ynamides through copper-mediated coupling demonstrates the utility of benzenesulfonamide in organic synthesis, providing valuable intermediates for various chemical reactions (Coste et al., 2011).

Antimicrobial and Anticancer Evaluation

A series of benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed effective results against specific microbial strains and cancer cell lines, indicating the potential of benzenesulfonamide derivatives in developing new antimicrobial and anticancer agents (Kumar et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, “4-(2-Aminoethyl)benzenesulfonamide”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage4. However, the exact safety and hazard information for “4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide” should be obtained from a reliable source or the manufacturer.

Direcciones Futuras

As “4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide” is provided to early discovery researchers2, it suggests that this compound could be used in future research and development activities. However, specific future directions would depend on the results of such research.

Please note that this analysis is based on the information available from the sources I found. For a more detailed and accurate analysis, consultation with a chemist or a literature search in scientific databases is recommended.

Propiedades

IUPAC Name |

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFDFCKBMCLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298916 | |

| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide | |

CAS RN |

4545-21-5 | |

| Record name | 4-Methylbenzenesulfonic acid 2-(1-phenylethylidene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4545-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 126912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)